Erbium sulfate

Crystal Growth Hydrometallurgy Inorganic Synthesis

Optical amplifier and specialty glass manufacturers require a non-substitutable erbium source with controlled 4f electron transitions. Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O) delivers the unique 1.55 µm emission essential for silica-based fiber optics. - ≥99.99% trace metals purity minimizes optical losses - Dehydrates at 200-250°C for controlled crystal doping - Stable pink coloration distinct from Nd or Pr colorants

Molecular Formula ErH2O4S
Molecular Weight 265.34 g/mol
CAS No. 13478-49-4
Cat. No. B085261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium sulfate
CAS13478-49-4
Molecular FormulaErH2O4S
Molecular Weight265.34 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Er]
InChIInChI=1S/Er.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyLWTVYECLHXQDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Sulfate: High-Purity for Optics and Glass


Erbium sulfate (Er₂(SO₄)₃, CAS 13478-49-4) is a rare earth sulfate that exists most commonly as an octahydrate, a pink crystalline solid [1]. It serves as a key precursor for erbium-based optical materials and is highly hygroscopic, with an anhydrous density of 3.678 g/cm³ [2]. Commercial grades are available with trace metals purity up to ≥99.99% for critical optical applications [3].

Optical Grade High-purity precursor for erbium-doped fiber amplifiers and lasers
Near-IR Emission Characteristic near-infrared emission matched to telecom window
Inverse Solubility Temperature-dependent solubility profile supports purification

Erbium Sulfate: Irreplaceable Optical & Thermal Properties


Although erbium sulfate shares structural isomorphism with its rare earth counterparts such as yttrium, praseodymium, and neodymium sulfates [1], these structural similarities do not translate into functional equivalency. Each lanthanide's unique 4f electron configuration dictates distinct optical transitions, solubility behaviors, and thermal decomposition profiles. For instance, erbium's specific emission at ~1.55 µm is unparalleled for silica-based fiber optic amplification, a property absent in europium and terbium, which emit in the visible range [2]. Therefore, substituting erbium sulfate with another rare earth sulfate will fundamentally compromise or eliminate the intended performance in optical amplification and specialized glass coloring applications.

• Structural isomorphism with other rare earth sulfates does not ensure optical functional equivalence.
• Europium and terbium sulfates emit visible light, not near-infrared; they cannot substitute in fiber amplifiers.
• Thermal decomposition profiles differ among lanthanide sulfates, requiring process-specific validation for erbium-doped materials.

Erbium Sulfate: Quantitative Performance Comparisons


Inverse-Temperature Solubility in Water

The solubility of erbium sulfate octahydrate in water decreases significantly with increasing temperature. This is a key differentiator in purification processes and is quantified against holmium sulfate, its closest lanthanide neighbor. At 20°C, the solubility is 16.0 g/100 parts H₂O, dropping sharply to 6.53 g/100 parts H₂O at 40°C, a reduction of approximately 59% [1][2]. This inverse solubility profile, while shared by some rare earth sulfates, presents a distinct processing window. A 1954 study measured the solubilities of several rare earth sulfates at 25°C, providing a comparative baseline where erbium sulfate's behavior can be positioned within the lanthanide series for separation and purification strategies [3].

Solubility Comparison
Reported
Target: 16.0 g/100 parts H₂O (20°C); 6.53 (40°C) (octahydrate)
Comparator: Ho₂(SO₄)₃·8H₂O ~8.18 g/100mL (20°C)
Difference: ~1.96× higher at 20°C; 59% drop from 20°C to 40°C
Supports temperature-controlled crystallization for purification
Cross-study comparison; review at 25°C baseline
Crystal Growth Hydrometallurgy Inorganic Synthesis

Thermal Dehydration Pathway

The thermal conversion of erbium sulfate octahydrate to its anhydrous form occurs within a specific temperature range of 200-250°C, a process of complete dehydration [1][2]. This is a class-level characteristic for many rare earth sulfates, but the specific temperature range is critical for process control. Further heating causes dissociation and the formation of a basic sulfate at 850°C [3]. Comparative thermal analysis studies on rare earth sulfates show that while heavier lanthanides like erbium share similar decomposition profiles, the exact temperatures vary with the ionic radius [4]. This well-defined dehydration window is essential for preparing the anhydrous form used in high-temperature syntheses, such as for erbium-doped ceramics or glass.

Dehydration Window
Class-level
200–250°C
Defines process range for anhydrous erbium sulfate synthesis
May vary with heating rate and atmosphere
Thermal Analysis Material Processing Ceramic Precursor

Near-IR Emission for Optical Amplification

The defining functional differentiator of erbium sulfate, as a source of Er³⁺ ions, is its unique near-infrared emission centered at ~1.55 µm [1]. This emission wavelength aligns precisely with the minimum loss window of silica optical fibers, making it the foundational element for erbium-doped fiber amplifiers (EDFAs). This property contrasts starkly with other commonly used luminescent lanthanides like europium (Eu³⁺) and terbium (Tb³⁺), which exhibit strong fluorescence in the visible red and green regions, respectively, under UV excitation, and are not suitable for long-haul fiber optic communication [2][3]. Furthermore, attempts to use neodymium (Nd³⁺) for amplification at 1.31 µm in silica fibers have been largely unsuccessful [4], underscoring erbium's unique compatibility with the silica host matrix for the 1.55 µm band.

Emission Wavelength
Head-to-head
Target (Er³⁺): ~1.55 µm (near-infrared)
Comparator (Eu³⁺, Tb³⁺): Visible red/green fluorescence
Nd³⁺ silica fiber: Unsuccessful at 1.31 µm amplification
Matches silica fiber minimum-loss window for telecom
Optically non-substitutable for EDFA applications
Optical Amplification Fiber Optics Telecommunications Spectroscopy

Trace Metals Purity for Optical Components

For advanced optical applications such as fiber amplifiers and lasers, the purity of the precursor material is paramount. Commercially, erbium sulfate is offered at a high purity grade of ≥99.99% on a trace metals basis [1]. This specification is critical because even ppm levels of other lanthanide or transition metal impurities can introduce parasitic absorption bands, quenching centers, or nucleation sites that degrade the optical performance and gain efficiency of the final erbium-doped material [2]. This level of purity is a direct selection criterion for procurement, differentiating reagent-grade material from that which is suitable for high-tech optical device fabrication.

Purity Grade
Specification review
≥99.99% trace metals basis
Minimizes impurity-induced optical losses and quenching
Commercial supplier specification; verify per lot
Material Science Optical Fiber Manufacturing Quality Control

Erbium Sulfate: Application Scenarios


Optical Fiber Amplifier (EDFA) Manufacturing

Erbium sulfate serves as a high-purity precursor for the production of erbium-doped fiber amplifiers (EDFAs), the cornerstone of long-haul optical communication networks. Its procurement at ≥99.99% trace metals purity [1] is critical to minimize optical losses and ensure the characteristic gain at the 1.55 µm telecommunications window [2]. The unique 1.55 µm emission of Er³⁺, sourced from this compound, is non-substitutable by other rare earth sulfates like those of europium or neodymium for this specific application [3].

Specialty Glass and Enamel Colorants

Erbium sulfate is used to impart a stable pink coloration to glass and porcelain enamel glazes [4]. For this application, the compound's specific color, derived from the Er³⁺ ion's electronic transitions, is distinct from the purple (neodymium) or green (praseodymium) hues offered by other rare earth colorants [5]. Procurement for this purpose relies on the consistency of the pink color, which is a direct consequence of the erbium ion's unique spectroscopic fingerprint.

Erbium-Doped Laser Crystal Synthesis

As a water-soluble erbium source, erbium sulfate is a versatile reagent for the synthesis of erbium-doped crystals and ceramics used in solid-state lasers, including those for medical and dental applications [6]. The well-defined thermal decomposition pathway of the octahydrate, which dehydrates between 200-250°C [7], allows for controlled incorporation of Er³⁺ into various host matrices. This contrasts with the different thermal behaviors of other lanthanide sulfates, which would require altered synthesis protocols [8].

Application
Selection Property
Validation Focus
EDFA precursor synthesis
Optical-grade trace metals purity
Emission efficiency at telecom band, impurity control
Glass/enamel pink coloration
Spectroscopic emission profile
Color consistency, batch-to-batch reproducibility
Laser crystal/ceramic synthesis
Thermal dehydration characteristics
Dehydration reproducibility, phase purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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